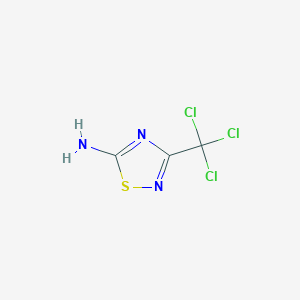

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Overview

Description

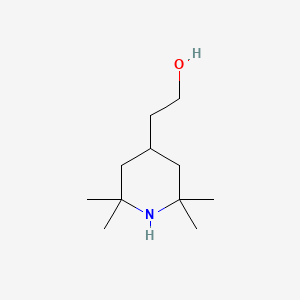

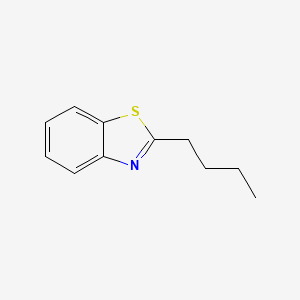

The compound “3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine” appears to contain a thiadiazole ring, which is a type of heterocycle containing both sulfur and nitrogen atoms . It also has a trichloromethyl group attached, which is a functional group derived from methane where three of the hydrogen atoms have been replaced by chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the chlorine atoms in the trichloromethyl group, which could pull electron density away from the rest of the molecule .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiadiazole rings are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trichloromethyl group and the thiadiazole ring. For example, the trichloromethyl group is quite electronegative and could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which are derivatives related to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, showed potential as fungicide lead compounds. These compounds were designed and synthesized by combining bioactive substructures, demonstrating growth inhibition against tested fungi. Notably, some derivatives exhibited a broad spectrum of fungicidal activity, indicating their potential as lead compounds for fungicide development (Fan et al., 2010).

Antimicrobial and Antifungal Activities

Research into novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, related to the chemical family of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, highlighted efficient synthesis techniques and significant antimicrobial activities against various bacterial strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2019).

Insecticidal Activity

A study on the design, synthesis, and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions revealed remarkable results against cotton leafworm (Spodoptera littoralis). This finding suggests the utility of such compounds, including derivatives of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, in agricultural pest control (Ismail et al., 2021).

Potential as Antimicrobial Agents

A comprehensive review highlighted 2-amino-1,3,4-thiadiazole, a core structure related to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, as a promising scaffold for developing antimicrobial agents. This review emphasized the broad spectrum of antimicrobial properties exhibited by derivatives possessing the 2-amino-1,3,4-thiadiazole moiety, underscoring the significance of such compounds in addressing antibiotic resistance and the need for new antimicrobial drugs (Serban et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMMVVOSGGXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345235 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

7523-57-1 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)